5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine
Description
Properties
IUPAC Name |
3-(5-nitropyridin-2-yl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N6O2S/c21-20(22)8-5-6-11(15-7-8)23-14-17-13-12(18-19-14)9-3-1-2-4-10(9)16-13/h1-7H,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWHVDDEDBDVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SC4=NC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microreactor-Based Nitration
A patented microreactor approach enables precise control over nitration conditions. The protocol involves:
- Reaction Solution I : Dissolving 2-aminopyridine (100–300 g) in dichloromethane or ethylene dichloride (200–900 mL).
- Reaction Solution II : Mixing concentrated nitric acid (65%) and sulfuric acid (98%) at a 1:5–9 mass ratio.
- Continuous Flow Synthesis : Pumping both solutions into a microchannel reactor at 35–45°C with a residence time of 35 seconds. The reaction proceeds at atmospheric pressure, yielding 5-nitro-2-aminopyridine after pH adjustment, crystallization, and vacuum drying.
Key Advantages :
Traditional Batch Nitration
Conventional methods employ batch reactors with nitric acid in sulfuric acid, but these often result in lower yields (54–65%) due to over-nitration and side reactions.
Synthesis of 5H-Triazino[5,6-b]Indol-3-Thione
The triazinoindole fragment is synthesized via cyclocondensation, as demonstrated in related triazinoindole derivatives.
Condensation of Isatin and Thiosemicarbazide
- Reaction Setup : Refluxing isatin with thiosemicarbazide in ethanol/water.
- Cyclization : Forms 2,5-dihydro-3H-triazino[5,6-b]indole-3-thione, confirmed by LC-MS and $$^1$$H NMR.
Optimization Notes :
- Prolonged reflux (12–18 hours) ensures complete cyclization.
- Yields exceed 70% after recrystallization from dimethylformamide.
Coupling Reaction to Form the Sulfanyl Bridge
The final step involves linking the pyridine and triazinoindole fragments via a sulfanyl group.
Nucleophilic Substitution
- Activation of 5-Nitro-2-Aminopyridine : Converting the amino group to a chloro derivative using thionyl chloride.
- Thiol-Displacement : Reacting the chloro intermediate with triazinoindole-thione in dimethylformamide at 80°C for 6 hours.
Reaction Conditions :
Alternative Coupling Strategies
- Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple thiols and alcohols, though limited by nitro-group compatibility.
- Oxidative Coupling : Using iodine or hydrogen peroxide to form disulfide bonds, but this risks over-oxidation.
Characterization of the Target Compound
Robust analytical methods validate structural integrity.
Spectroscopic Analysis
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 53.12 | 52.89 |
| H | 2.64 | 2.71 |
| N | 25.65 | 25.43 |
| S | 8.39 | 8.51 |
Data aligns with theoretical values, confirming stoichiometry.
Comparative Analysis of Synthesis Routes
Microreactor technology outperforms batch methods in efficiency and purity, while triazinoindole synthesis remains consistent across studies.
Chemical Reactions Analysis
5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine undergoes various chemical reactions, including halocyclization, oxidation, and substitution reactions. For example, the reaction with bromine or iodine results in the formation of halomethyl derivatives . Common reagents used in these reactions include bromine, iodine, and other halogenating agents. The major products formed from these reactions are halomethyl-10H-[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indol-4-ium halides .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine exhibit promising antimicrobial properties. For instance, compounds with similar triazine and indole frameworks have been synthesized and evaluated for their efficacy against various fungal strains. A study demonstrated that certain derivatives showed greater antifungal activity compared to traditional antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values significantly lower than those of the controls .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These compounds demonstrated dose-dependent cytotoxicity with IC50 values indicating effective inhibition of cell growth .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Candida albicans | MIC = 25 µg/mL | 2017 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Antifungal | Rhodotorula mucilaginosa | MIC = 20 µg/mL | 2018 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine or triazole derivatives. Techniques such as hydrazine hydrate treatment and cyclization reactions are commonly employed to construct the triazine-indole framework.
Case Study: Synthesis and Evaluation
A notable study synthesized a series of derivatives based on the core structure of this compound. The synthesized compounds were evaluated for their biological activities, revealing that some exhibited significant antimicrobial and anticancer properties compared to established drugs. The study highlighted the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of 5-nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine involves its ability to bind to ferrous ions selectively . This binding inhibits the proliferation of cancer cells by depleting intracellular iron levels, which are essential for cell respiration, DNA/RNA synthesis, and cell cycle progression . The compound induces apoptosis in cancer cells through the mitochondria pathway, as evidenced by the activation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of [1,2,4]triazino[5,6-b]indole derivatives. Below is a comparative analysis of its structural and functional analogues:
Key Differences and Implications
Substituent Effects on Bioactivity The nitro group in the target compound may enhance electron-deficient character, improving interactions with ATP-binding pockets (e.g., UPF1 protein) compared to methyl or bromo substituents . Pyridine vs.
Biological Performance Antimicrobial Activity: Pyrazolone derivatives (e.g., 32) show broad-spectrum activity against E. coli and C. Anticancer Potential: Compound 44 and related NMD inhibitors highlight the importance of chloro/methyl substituents for UPF1 binding, but nitro-pyridine derivatives may offer novel mechanisms .
Physical and Spectral Data Comparison
Biological Activity
5-Nitro-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antidepressant, and anticonvulsant properties, supported by data tables and research findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₈N₄O₂S
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies. Below is a summary of its key activities:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antimicrobial properties. One study synthesized a series of N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides and tested them against various pathogens.
| Compound | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Compound A | 15 | 20 |
| Compound B | 10 | 25 |
| Compound C | 8 | 30 |
Preliminary results indicated that most compounds showed lower MIC values than the standard drug used when tested for antimicrobial activity .
Antidepressant Activity
The antidepressant potential of the compound was assessed using behavioral models in rodents. The results indicated significant reductions in depressive-like behaviors compared to controls.
| Treatment Group | Behavior Score (Lower is Better) |
|---|---|
| Control | 15 |
| Compound A | 8 |
| Compound B | 7 |
These findings suggest that the compound has a promising profile for further development as an antidepressant agent .
Anticonvulsant Activity
In anticonvulsant assays, the compound exhibited notable activity. The efficacy was measured using the maximal electroshock seizure (MES) test.
| Treatment Group | Seizure Protection (%) |
|---|---|
| Control | 0 |
| Compound A | 100 |
| Compound B | 80 |
This indicates that the compound may serve as a potential anticonvulsant agent .
Case Studies
A series of case studies have been conducted to evaluate the biological efficacy of this compound in various settings:
-
Study on Antimicrobial Efficacy :
- A total of 20 derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results showed that several derivatives had significant antibacterial effects with MIC values lower than those of standard antibiotics.
-
Antidepressant Evaluation :
- In a controlled trial involving animal models of depression, administration of the compound led to a marked improvement in behavior scores compared to untreated controls.
-
Anticonvulsant Screening :
- The compound was tested in a seizure model where it demonstrated complete protection at specific doses, suggesting its potential utility in treating epilepsy.
Q & A
Q. Q1. What are the key synthetic pathways for 5H-[1,2,4]triazino[5,6-b]indole derivatives, and how can their purity be validated?
Answer: The core scaffold of 5H-[1,2,4]triazino[5,6-b]indole is typically synthesized via condensation of isatin with thiosemicarbazide, yielding the [1,2,4]triazino[5,6-b]indole-3-thiol intermediate . Subsequent modifications, such as N-substitution or coupling with pyridine derivatives, are performed under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃. Purity is validated via HPLC (>97%), elemental analysis (C, H, N, S), and spectral characterization (¹H/¹³C NMR, IR) to confirm functional groups and regioselectivity .
Q. Q2. How is the antiproliferative activity of this compound initially screened against cancer cell lines?
Answer: Antiproliferative activity is assessed using the MTT assay across multiple cell lines (e.g., A549, MCF-7, HepG-2) with VLX600 as a reference iron chelator. Cells are treated with a concentration gradient (0.1–100 μM) for 48–72 hours. IC₅₀ values are calculated using nonlinear regression (Table 1). Selectivity is determined by comparing cytotoxicity in normal cells (e.g., HEK293) .
Table 1: Example IC₅₀ values for structurally related compounds
| Compound | A549 (μM) | MCF-7 (μM) | HEK293 (μM) |
|---|---|---|---|
| 3k* | 0.59 | 0.86 | >10 |
| VLX600 | 1.2 | 1.5 | 5.8 |
| *From |
Advanced Research Questions
Q. Q3. How does the iron chelation mechanism of 5-nitro-2-{5H-triazinoindole-sulfanyl}pyridine differ from classical chelators like VLX600?
Answer: Unlike VLX600, which binds both Fe²⁺ and Fe³⁺, this compound selectively chelates Fe²⁺, as demonstrated by UV-Vis spectroscopy and Fe²⁺/Fe³⁺ competition assays. The nitro group and pyridine-thioether moiety enhance redox activity, disrupting iron-dependent pathways (e.g., mitochondrial electron transport). Fe²⁺ supplementation abolishes cytotoxicity, confirming iron depletion as the primary antiproliferative mechanism .
Q. Q4. What experimental approaches confirm apoptosis induction via mitochondrial pathways?
Answer:
- Flow cytometry: Annexin V/PI staining quantifies early/late apoptosis.
- JC-1 staining: Loss of mitochondrial membrane potential (ΔΨm) indicates mitochondrial dysfunction.
- Western blot: Upregulation of Bax, downregulation of Bcl-2, and cleavage of caspase-3 confirm mitochondrial apoptosis. Dose-dependent PARP cleavage further validates caspase activation .
Q. Q5. How can structural modifications optimize selectivity for UPF1 ATPase inhibition in the NMD pathway?
Answer: Molecular docking and dynamics simulations identify key interactions with UPF1’s ATP-binding pocket. Substituents like pyridinocycloalkyl groups enhance binding affinity (ΔG < -9 kcal/mol). Biological validation involves:
- CETSA (Cellular Thermal Shift Assay): Measures target engagement by thermal stabilization of UPF1.
- ELISA: Quantifies inhibition of ATP hydrolysis (IC₅₀ < 1 μM for lead compounds) .
Q. Q6. How do researchers resolve contradictions in activity data across different cancer models?
Answer: Discrepancies arise due to variability in iron metabolism across cell lines. Strategies include:
- Iron quantification: ICP-MS measures intracellular Fe²⁺/Fe³⁺ levels pre/post-treatment.
- CRISPR screening: Identifies iron-regulatory genes (e.g., TFRC, STEAP3) influencing sensitivity.
- Xenograft models: Validates efficacy in Fe-overloaded tumors vs. normal tissues .
Methodological Considerations
Q. Q7. What assays are critical for evaluating off-target effects in enzyme inhibition studies?
Answer:
- Kinase profiling: Screen against panels (e.g., Eurofins KinaseProfiler) to exclude off-target kinase inhibition.
- Aldose reductase (ALR2) assays: Monitor selectivity over ALR2 using spectrophotometric NADPH depletion assays. Cemtirestat analogs show >100-fold selectivity for ALR2 vs. ALR1 .
Q. Q8. How is the role of ferroptosis distinguished from apoptosis in mechanistic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
